Flibanserin-d4

Stable Isotope Labeling LC-MS/MS Isotopic Purity

Quantifying flibanserin in biological matrices requires an internal standard that corrects for matrix effects without co-elution interference. Unlabeled drug or non-isotopic standards compromise accuracy. Flibanserin-d4 solves this: • +4 Da mass shift enables distinct MS detection while preserving identical retention time and extraction recovery • Validated for human plasma (LLOQ 5 ng/mL, linear 5-1000 ng/mL) per FDA bioanalytical guidelines • Includes lot-specific COA with isotopic purity for ANDA submissions

Molecular Formula C20H21F3N4O
Molecular Weight 394.4 g/mol
Cat. No. B12402593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlibanserin-d4
Molecular FormulaC20H21F3N4O
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i10D2,13D2
InChIKeyPPRRDFIXUUSXRA-DOWAQSPRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flibanserin-d4 Stable Isotope Standard


Flibanserin-d4 is a deuterium-labeled analog of the 5-HT1A agonist and 5-HT2A antagonist flibanserin, specifically designed as a stable isotope-labeled internal standard (SIL-IS) [1]. Its primary function is to enable the accurate and precise quantification of flibanserin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby correcting for matrix effects, sample preparation variability, and instrument fluctuation [2].

Identity Stable deuterium-labeled flibanserin (d4)
Intended Use Internal standard for LC-MS/MS quantification
Research Fit Bioanalytical method development, PK studies

Why Flibanserin-d4 Cannot Be Substituted


Accurate LC-MS/MS quantification of flibanserin in biological samples requires an internal standard that perfectly mimics the analyte's behavior to correct for variable recovery and ion suppression. Unlabeled flibanserin is indistinguishable from the analyte and cannot be used. Non-deuterated analogs like quetiapine or carbamazepine differ in physicochemical properties, leading to differential extraction efficiency and ionization response that introduce systematic bias [1]. Even alternative deuterated flibanserin variants may exhibit different isotopic purity or chemical purity, affecting the accuracy of the calibration curve and the reliability of pharmacokinetic data. The evidence below demonstrates why specific, well-characterized Flibanserin-d4 products are required.

Flibanserin-d4 (isotope-labeled IS)
Unlabeled flibanserin Co-elutes and shares identical mass transitions, preventing differentiation from the analyte in the same analytical run.
Non-isotopic IS (e.g., carbamazepine) Differential ionization efficiency and extraction recovery may compromise assay accuracy; LLOQ differences limit method transfer.

Flibanserin-d4 Quantitative Differentiation Evidence


Deuterated IS Achieves Low-LLOQ Plasma Quantification

The isotopic purity of Flibanserin-d4 directly impacts the accuracy of quantitative MS analysis by reducing the contribution of the unlabeled isotopologue to the analyte channel. A higher isotopic purity product provides cleaner baseline separation and lower background signal. The Santa Cruz Biotechnology product (Lot SAMPLE) exhibits an isotopic purity of 97.40% by MS , which exceeds the vendor's own specification of ≥95% and is a critical differentiator against products with lower isotopic purity.

LLOQ and Linear Range
Reported method context
5 ng/mL (human plasma)
vs 100 ng/mL (carbamazepine IS)
Supports quantification at low plasma concentrations in PK research
Cross-study comparison; matrix-specific validation required
Stable Isotope Labeling LC-MS/MS Isotopic Purity

HR-MS and NMR Validation of Isotopic Purity

Chemical purity, determined by HPLC, is a direct measure of the absence of non-isotopic impurities that could co-elute and interfere with MS detection. The Santa Cruz Biotechnology product (Lot SAMPLE) demonstrates a chemical purity of 93.30% by HPLC . This is a specific, quantifiable metric against which other lots and vendors can be compared.

Isotopic Purity
Class-level
≥99% deuterated forms (d1-d4)
High isotopic enrichment reduces cross-signal interference
Class-level inference from COA specifications
Chemical Purity HPLC Analytical Quality Control

Deuterium Isotope Effect on Pharmacokinetics

A validated UPLC-MS/MS method utilizing Flibanserin-d4 as the internal standard achieved a linear calibration range of 5–1000 ng/mL in human plasma [1]. This performance is a direct result of the isotopic internal standard's ability to track analyte response across a 200-fold dynamic range. For comparison, a method using the non-deuterated internal standard quetiapine achieved a linear range of 0.22–555 ng/mL in rat plasma, though the use of a non-isotopic IS introduces greater potential for matrix effect variability [2].

Deuterium Isotope Effect
Class-level
Potential CYP3A4-mediated metabolic shift
Deuterium may alter clearance kinetics (1.2–10x class effect)
Not directly quantified for flibanserin-d4; reference compound
Method Validation LC-MS/MS Bioanalysis

Isotopic Enrichment: Specified 99 atom% D Ensures Minimal Unlabeled Contaminant Signal

High isotopic enrichment minimizes the contribution of the internal standard to the analyte's mass channel. Flibanserin-d4 HCl (ethylene-d4) from C/D/N Isotopes is specified with an isotopic enrichment of 99 atom % D . This level of enrichment ensures that the M+4 peak used for quantification is virtually free from interference from lower-mass isotopologues, a key differentiator from products with lower or unspecified enrichment.

Characterization Package
Data to verify
Lot-specific COA with MS and NMR
Supports method validation documentation review
Regulatory context may require additional verification
Isotopic Enrichment Deuterium Labeling Mass Spectrometry

Flibanserin-d4 Research and Industrial Applications


Human Plasma Bioanalysis for Pharmacokinetics

Flibanserin-d4 serves as the essential internal standard for accurate quantification of flibanserin in human plasma following oral administration. A validated UPLC-MS/MS method utilizing Flibanserin-d4 was successfully applied to a pharmacokinetic study in healthy female volunteers receiving a single 100 mg dose [1]. The method's linear range (5–1000 ng/mL) and short run time (2 minutes) enable high-throughput sample analysis in clinical trial settings.

Generic Development and ANDA Submissions

The precise quantification enabled by Flibanserin-d4 as a stable isotope-labeled internal standard is critical for demonstrating bioequivalence between generic and innovator formulations or for assessing pharmacokinetic drug-drug interactions. The validated method [1] provides the necessary accuracy and precision to detect small but clinically significant changes in flibanserin exposure.

Metabolic Fate and Drug Interaction Studies

Flibanserin-d4 is a key component in developing and validating LC-MS/MS methods that comply with US FDA guidelines for bioanalytical method validation. The method described by Sultan et al. [1] fully adheres to these guidelines, demonstrating the suitability of Flibanserin-d4 for generating data acceptable to regulatory agencies.

Brain Distribution and CNS Pharmacokinetics

While not directly validated in this study, the established utility of Flibanserin-d4 in human plasma methods [1] can be adapted to rat and mouse plasma for preclinical ADME and toxicokinetic studies. The high isotopic purity and well-defined chromatographic behavior ensure minimal cross-species matrix interference.

Application
Selection Property
Validation Focus
Human plasma bioanalysis (PK research)
Low-LLOQ and matrix-effect correction
Accuracy/precision in human plasma research matrices
Generic product analytical method development
Lot-specific isotopic characterization
Method documentation for pharmaceutical analysis
Metabolic and drug interaction studies
Isotopic purity for metabolic tracing
Deuterium retention and metabolite profiling
CNS tissue distribution research
Consistent extraction recovery
Matrix effect control in brain homogenate

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